molecular formula C8H5NO3 B1662507 Carsalam CAS No. 2037-95-8

Carsalam

Cat. No. B1662507
CAS RN: 2037-95-8
M. Wt: 163.13 g/mol
InChI Key: OAYRYNVEFFWSHK-UHFFFAOYSA-N
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Patent
US06399798B2

Procedure details

Following the method of Shapiro et al., JACS, 79:2811 (1957), salicylamide (59.0 g, 0.43 mol, 1.0 eq), pyridine (150 mL) and acetonitrile (125 mL) were placed in a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. After cooling to about 5° C. in a salt ice bath, ethyl chloroformate (45.2 mL, 0.47 mol, 1.1 eq) was added dropwise over 25 minutes so that the reaction temperature did not exceed 10° C. during the addition. The reaction mixture was stirred for 30 minutes at 10° C. The addition funnel was replaced with a Dean-Stark trap and a water-cooled condenser. The mixture was heated to a distillation temperature of about 90° C. Distillation was continued until the internal temperature reached about 124° C. (200 ml. of distillate removed). The temperature was reduced so that the reaction mixture refluxed but did not distill. After one hour at reflux, the reaction mixture was cooled to about 25° C. and poured into water (400 mL). Concentrated aqueous hydrochloric acid (24 mL) was added. A white solid formed, which was collected by filtration, washed with water (200 mL), and dried under vacuum. The 2H-1,3-benzoxazine-2,4(3H)-dione was isolated as a white solid (59.3 g, 85% yield).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
45.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].N1C=CC=CC=1.C(#N)C.Cl[C:21](OCC)=[O:22]>O>[O:4]1[C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:9])[NH:10][C:21]1=[O:22]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
45.2 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 500 mL three-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
did not exceed 10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a distillation temperature of about 90° C
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
reached about 124° C.
CUSTOM
Type
CUSTOM
Details
(200 ml. of distillate removed)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
DISTILLATION
Type
DISTILLATION
Details
did not distill
TEMPERATURE
Type
TEMPERATURE
Details
After one hour at reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to about 25° C.
ADDITION
Type
ADDITION
Details
poured into water (400 mL)
ADDITION
Type
ADDITION
Details
Concentrated aqueous hydrochloric acid (24 mL) was added
CUSTOM
Type
CUSTOM
Details
A white solid formed
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(NC(C2=C1C=CC=C2)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 59.3 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.